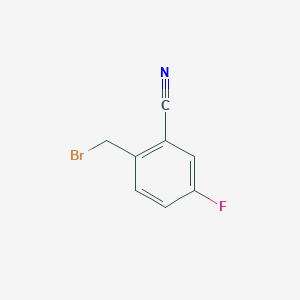

2-(Bromomethyl)-5-fluorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-4-6-1-2-8(10)3-7(6)5-11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROUFENEQQOQIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C#N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621523 | |

| Record name | 2-(Bromomethyl)-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217661-27-3 | |

| Record name | 2-(Bromomethyl)-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 2-(Bromomethyl)-5-fluorobenzonitrile

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical examination of 2-(Bromomethyl)-5-fluorobenzonitrile (CAS No. 217661-27-3), a key fluorinated building block in modern organic synthesis. Beyond a simple datasheet, this guide elucidates the compound's core chemical properties, reactivity, and synthetic utility from a practical, application-focused perspective. We will explore its synthesis, characteristic reactions, spectroscopic identity, and critical role as a precursor in the development of high-value molecules, including active pharmaceutical ingredients (APIs). The content is structured to provide not just data, but actionable insights into why this reagent is selected and how it performs in complex synthetic workflows.

Core Physicochemical & Structural Properties

This compound is a trifunctional aromatic compound, featuring a reactive bromomethyl group, an electron-withdrawing nitrile moiety, and a fluorine substituent. This specific arrangement of functional groups dictates its unique reactivity and utility as a molecular scaffold. The fluorine atom and nitrile group significantly influence the electrophilicity of the benzylic carbon, enhancing its susceptibility to nucleophilic attack, while also providing handles for subsequent chemical transformations.

Table 1: Physicochemical Data Summary

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 217661-27-3 | [1][2][3][4] |

| Molecular Formula | C₈H₅BrFN | [1][2][4] |

| Molecular Weight | 214.03 - 214.04 g/mol | [1][2][3][4] |

| Appearance | Solid (likely white to off-white powder/crystals) | [5][6] |

| Density | 1.591 g/cm³ | [1] |

| Boiling Point | 263.576 °C at 760 mmHg | [1] |

| Flash Point | 113.207 °C | [1] |

| Refractive Index | 1.564 | [1] |

| Purity | Typically ≥95-98% | [2][5] |

| Solubility | Low solubility in water; Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate).[6] | [6] |

| SMILES | N#CC1=CC(F)=CC=C1CBr | [2][3] |

| InChI Key | SROUFENEQQOQIW-UHFFFAOYSA-N |[1][5] |

Synthesis Pathway: Radical Bromination

A robust and scalable synthesis for this class of compounds often involves the selective bromination of the corresponding methyl-substituted precursor, 3-fluoro-4-methylbenzonitrile. The method of choice is a radical substitution reaction, which specifically targets the benzylic protons due to the stability of the resulting benzylic radical intermediate.

Expertise in Action: The choice of a radical initiator like azobisisobutyronitrile (AIBN) and a bromine source such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is deliberate.[7] AIBN is favored for its predictable decomposition kinetics at moderate temperatures (60-80 °C), minimizing side reactions. NBS and DBDMH are crystalline solids, which are safer and easier to handle than liquid bromine, and they provide a low, steady concentration of bromine in the reaction mixture, which is crucial for selectivity. Controlling the water content of the solvent (e.g., acetonitrile) is critical, as moisture can interfere with the radical chain reaction.[7]

Experimental Protocol: Synthesis via Photobromination

The following is a representative protocol adapted from established process chemistry literature for analogous compounds.[7]

-

Reactor Setup: A reactor is charged with acetonitrile (11.8 w/w relative to the starting material) under a nitrogen atmosphere.

-

Reagent Charging: 3-Fluoro-4-methylbenzonitrile (1.0 equiv) and DBDMH (0.8 equiv) are charged into the reactor. The mixture is stirred until a homogenous solution is achieved.

-

Initiation & Reaction: The solution is pumped through a plug flow reactor (PFR) equipped with a suitable light source (photobromination) or heated to 60–80 °C if using a thermal initiator like AIBN.

-

Work-up: Upon reaction completion (monitored by HPLC or TLC), the mixture is quenched. Water (5.0 w/w) is added slowly, causing the product to precipitate.

-

Isolation: The resulting slurry is stirred, cooled to 5–15 °C, and then filtered. The filter cake is washed with an acetonitrile/water mixture and then with water to remove impurities. The wet cake is then dried under vacuum.

Note: The DOT script above is a conceptual representation. A chemical structure image would be used in a real implementation.

Caption: General Sₙ2 nucleophilic substitution mechanism.

Spectroscopic Signature

For a researcher, unequivocally identifying this compound in a reaction mixture is paramount. This is achieved through a combination of spectroscopic techniques. While actual spectra are instrument- and solvent-dependent, the expected characteristic signals can be reliably predicted.

-

¹H NMR: The most diagnostic signals are the benzylic protons (-CH₂Br), which are expected to appear as a singlet at approximately 4.5-4.8 ppm . The aromatic region will show complex multiplets for the three aromatic protons, with their chemical shifts and coupling patterns influenced by the cyano, fluoro, and bromomethyl substituents. [8]* ¹³C NMR: Key signals would include the benzylic carbon (-CH₂Br) around 30-35 ppm , the nitrile carbon (-C≡N) near 115-120 ppm , and multiple signals in the aromatic region (approx. 110-140 ppm ), including two carbons directly bonded to fluorine exhibiting large C-F coupling constants. [9]* IR Spectroscopy: The infrared spectrum provides clear functional group identification. A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹ . Other significant absorptions would include C-H stretches from the aromatic ring and methylene group, C-F stretching, and a C-Br stretch in the fingerprint region. [9]* Mass Spectrometry (MS): In electron impact mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed. Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the molecular ion will appear as a characteristic doublet (M⁺ and M+2⁺) of nearly equal intensity, confirming the presence of a single bromine atom. [9]

Applications in Research and Drug Development

This reagent is not an end-product but a critical starting point for high-value chemical entities. Its trifunctional nature allows for sequential, regioselective reactions, making it a powerful tool for building molecular complexity.

-

Pharmaceutical Intermediates: The compound is a documented precursor in the synthesis of various APIs. Its structure is incorporated into molecules targeting a range of diseases. For example, related structures are key starting materials for manufacturing novel therapeutics like the GLP-1 receptor agonist Danuglipron. [7]It is also used in building scaffolds for kinase inhibitors and other targeted cancer therapies. [10][11]The fluorine atom is often incorporated to improve metabolic stability and binding affinity of the final drug molecule. [12]* Agrochemicals: It serves as an intermediate in the synthesis of advanced pesticides and herbicides, where the specific toxiphore can be attached via substitution at the benzylic position. [10][13]* Materials Science: The benzonitrile framework is a component in the synthesis of advanced materials, such as Thermally Activated Delayed Fluorescence (TADF) dyes used in high-efficiency Organic Light-Emitting Diodes (OLEDs). [14]

Caption: Workflow from precursor to application.

Safety, Handling, and Storage

Trustworthiness through Safety: A protocol's validity is contingent on its safe execution. This compound, like most benzyl bromides, is a hazardous chemical that requires stringent safety protocols.

-

Primary Hazards: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. [15]Benzyl bromides are often lachrymators (tear-producing agents).

-

Handling: All manipulations must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. [16][17]Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible substances such as strong bases and oxidizing agents. [18]* Emergency Procedures:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. * Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [16] * Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell. * Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [15]

-

Caption: A four-step safety and handling workflow.

Conclusion

This compound is more than a catalog chemical; it is a purpose-designed building block for modern synthetic challenges. Its value lies in the predictable and potent reactivity of its benzylic bromide group, modulated by the electronic effects of the fluoro and nitrile substituents. For researchers in drug discovery and materials science, understanding its properties, synthesis, and handling is key to leveraging its full potential in creating novel and complex molecules. This guide provides the foundational knowledge to use this reagent effectively, efficiently, and, most importantly, safely.

References

-

Nanjing Finechem Holding Co.,Limited. (n.d.). Benzonitrile, 5-(Bromomethyl)-2-Fluoro. Methylamine Supplier. [Link]

-

Ningbo Innopharmchem Co.,Ltd. (n.d.). Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. [Link]

- Google Patents. (2014). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.

-

Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]

-

PubChemLite. (n.d.). 5-(bromomethyl)-2-fluorobenzonitrile (C8H5BrFN). [Link]

-

ACS Publications. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. [Link]

-

Der Pharma Chemica. (n.d.). Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of 2-amino-5-fluorobenzonitrile by Ab Initio Methods. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. (2024). 23.5: Common Classes of Organic Reactions. [Link]

-

National Institutes of Health (NIH). (n.d.). Target-based drug discovery: Applications of fluorescence techniques in high throughput and fragment-based screening. [Link]

-

Semantic Scholar. (n.d.). Organic mechanisms : reactions, stereochemistry and synthesis. [Link]

-

Esselman, B. J., & Hill, N. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. UW-Madison Chemistry. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound 95.00% | CAS: 217661-27-3 | AChemBlock [achemblock.com]

- 3. a2bchem.com [a2bchem.com]

- 4. This compound,(CAS# 217661-27-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Benzonitrile, 5-(Bromomethyl)-2-Fluoro- | Properties, Uses, Safety Data & Supplier in China [nj-finechem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. nbinno.com [nbinno.com]

- 11. chemimpex.com [chemimpex.com]

- 12. nbinno.com [nbinno.com]

- 13. chemimpex.com [chemimpex.com]

- 14. ossila.com [ossila.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

2-(Bromomethyl)-5-fluorobenzonitrile CAS number 217661-27-3

An In-Depth Technical Guide to 2-(Bromomethyl)-5-fluorobenzonitrile (CAS: 217661-27-3)

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of this compound, a pivotal reagent in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond simple data recitation. It delves into the causality behind its synthesis, the logic of its reactivity, and its strategic application in constructing complex molecular architectures. Herein, we synthesize field-proven insights with established chemical principles to create a self-validating resource for laboratory and process development applications.

Molecular Profile and Physicochemical Properties

This compound is a trifunctional aromatic building block. Its utility stems from the orthogonal reactivity of its three key functional groups: the highly reactive benzylic bromide , the versatile nitrile , and the modulating fluoro substituent. This combination makes it an exceptionally valuable intermediate for introducing a 2-cyano-4-fluorobenzyl moiety into target molecules, a common structural motif in contemporary drug discovery.[1][2]

The benzylic bromide is a potent electrophile, primed for nucleophilic substitution. The nitrile group can serve as a hydrogen bond acceptor, a precursor to amines or carboxylic acids, or a component of various heterocycles. The fluorine atom, a bioisostere of hydrogen, can significantly enhance metabolic stability, membrane permeability, and binding affinity by altering the molecule's electronic properties and pKa.[1]

Table 1: Key Physicochemical and Identification Data [3][4][5][6][7][8]

| Property | Value |

| CAS Number | 217661-27-3 |

| Molecular Formula | C₈H₅BrFN |

| Molecular Weight | 214.03 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2-cyano-4-fluorobenzyl bromide, 3-Fluoro-6-bromomethylbenzonitrile |

| Appearance | Solid |

| Boiling Point | 263.6 °C at 760 mmHg |

| Density | 1.591 g/cm³ |

| Flash Point | 113.2 °C |

| InChIKey | SROUFENEQQOQIW-UHFFFAOYSA-N |

| SMILES | N#CC1=C(CBr)C=CC(F)=C1 |

Core Synthesis Pathway: Free-Radical Bromination

The most direct and industrially scalable method for preparing this compound is through the free-radical bromination of its methyl precursor, 2-methyl-5-fluorobenzonitrile. This reaction selectively targets the benzylic protons due to the resonance stabilization of the resulting benzylic radical intermediate.

Mechanism and Rationale

The reaction proceeds via a classic free-radical chain mechanism, which is intentionally initiated by either light (photobromination) or a radical initiator like 2,2'-azobis(2-methylpropionitrile) (AIBN).[9][10]

-

Initiation: The initiator (e.g., AIBN) decomposes upon heating to form primary radicals, which then abstract a bromine atom from a source like N-Bromosuccinimide (NBS) to generate the crucial bromine radical (Br•).

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the methyl group of 2-methyl-5-fluorobenzonitrile. This is the rate-determining step and is highly selective for the benzylic position due to the stability of the formed benzyl radical.

-

The resulting 2-(radicalomethyl)-5-fluorobenzonitrile then reacts with another molecule of the bromine source (e.g., NBS) to yield the desired product, this compound, and a new succinimidyl radical, which continues the chain.

-

-

Termination: The reaction ceases when two radicals combine.

Causality in Reagent Selection:

-

Bromine Source: N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are preferred over molecular bromine (Br₂).[9] They maintain a low, steady concentration of Br• and HBr in the reaction mixture, which suppresses competing electrophilic aromatic substitution on the electron-rich ring.

-

Solvent: A non-polar, inert solvent such as acetonitrile or carbon tetrachloride is typically used to prevent side reactions with the solvent itself.[9]

-

Initiator: AIBN is a common choice due to its predictable decomposition rate at moderate temperatures (60-80 °C), allowing for controlled initiation.[10] Photochemical initiation offers an alternative, often cleaner, pathway.[9]

Caption: High-level workflow for the synthesis of this compound.

Protocol: Synthesis via NBS Bromination

This protocol is an illustrative example based on established procedures for analogous compounds and must be adapted and optimized for specific laboratory conditions.[9][10]

-

Inerting the Reactor: Charge a suitable reaction vessel with 2-methyl-5-fluorobenzonitrile (1.0 equiv.) and acetonitrile (10-12 volumes). Purge the vessel with nitrogen for 15-20 minutes.

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05-1.1 equiv.) and AIBN (0.02-0.05 equiv.) to the solution under a nitrogen blanket.

-

Reaction Execution: Heat the mixture to 70-80 °C. Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 2-4 hours). The reaction is exothermic and may require controlled heating.

-

Quenching and Isolation: Once complete, cool the reaction mixture to room temperature, then further to 0-5 °C. The succinimide byproduct will precipitate.

-

Filtration: Filter the slurry and wash the cake with cold acetonitrile to remove any trapped product.

-

Purification: The filtrate, containing the product, can be concentrated under reduced pressure. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., isopropanol/water) to yield pure this compound.

Reactivity and Strategic Applications in Synthesis

The synthetic utility of this reagent is dominated by the reactivity of the benzylic bromide, which readily undergoes S_N2 reactions with a wide range of nucleophiles. This allows for the direct and efficient installation of the 2-cyano-4-fluorobenzyl group.

Caption: Common S_N2 reactions involving this compound.

Protocol: General Procedure for N-Alkylation

This protocol provides a general framework for the alkylation of a primary or secondary amine, a cornerstone reaction in the synthesis of many pharmaceutical agents.

-

Setup: To a solution of the amine (1.0 equiv.) in a polar aprotic solvent like DMF or acetonitrile, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5-2.0 equiv.) or diisopropylethylamine (DIPEA, 1.5 equiv.).

-

Reagent Addition: Stir the suspension at room temperature and add a solution of this compound (1.05 equiv.) in the same solvent dropwise over 15 minutes.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete as monitored by TLC/LCMS.

-

Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Trustworthiness through Self-Validation: The progress of these reactions can be easily monitored. The disappearance of the starting material and the appearance of a new, more polar spot (by TLC) or peak (by LCMS) with the expected mass validates the transformation. The liberation of bromide ions can also be qualitatively tested.

Role in Drug Discovery and Development

The 2-cyano-4-fluorobenzyl moiety is a privileged fragment in modern medicinal chemistry. Its inclusion in a drug candidate is a deliberate design choice aimed at optimizing its pharmacokinetic and pharmacodynamic profile.

-

Metabolic Blocking: The fluorine atom can block sites of oxidative metabolism (cytochrome P450), increasing the drug's half-life.[1]

-

Enhanced Binding: The strong C-F bond and the electron-withdrawing nature of fluorine can lead to more favorable interactions with protein targets.

-

Bioavailability: Fluorine substitution can increase lipophilicity, which may enhance membrane permeability and oral absorption.[1]

A prominent example where a similar core is used is in the development of Hypoxia-Inducible Factor-2α (HIF-2α) inhibitors like Belzutifan (PT2977), which are used to treat certain types of cancer.[10] While not the exact isomer, the synthesis of these complex molecules often relies on the coupling of a functionalized benzyl halide with a nucleophilic core, illustrating the critical role of building blocks like this compound.

Caption: Role of building blocks in the drug discovery pipeline.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions. It is classified as a lachrymator and is corrosive.[11][12]

Table 2: GHS Hazard and Precautionary Information [11][12]

| Category | Code | Statement |

| Hazard | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. |

| H314 | Causes severe skin burns and eye damage. | |

| H335 | May cause respiratory irritation. | |

| Precaution | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Standard Operating Procedure for Safe Handling

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.[5][11]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile, inspected before use), and chemical safety goggles or a face shield.[5][11]

-

Dispensing: When weighing or transferring the solid, use spark-proof tools and techniques that minimize dust generation.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents, acids, and bases.[5][11] Some suppliers recommend refrigerated storage to ensure long-term stability.[12]

-

Disposal: Dispose of waste material and empty containers through a licensed chemical waste disposal company. Do not allow the material to enter drains or sewer systems.[5][11]

References

-

Globyal VX. (n.d.). SAFETY DATA SHEETS. Retrieved from [Link]

-

Synthonix, Inc. (n.d.). This compound. Retrieved from [Link]

-

Arctom. (n.d.). This compound. Retrieved from [Link]

-

Gesher. (n.d.). Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. Retrieved from [Link]

- Google Patents. (2014). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.

-

PubChemLite. (n.d.). This compound (C8H5BrFN). Retrieved from [Link]

-

ACS Publications. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination. Organic Process Research & Development. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, ... (PT2977, Belzutifan). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Target-based drug discovery: Applications of fluorescence techniques.... Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges.... Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. This compound 95.00% | CAS: 217661-27-3 | AChemBlock [achemblock.com]

- 5. zycz.cato-chem.com [zycz.cato-chem.com]

- 6. Synthonix, Inc > 217661-27-3 | this compound [synthonix.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. PubChemLite - this compound (C8H5BrFN) [pubchemlite.lcsb.uni.lu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. combi-blocks.com [combi-blocks.com]

2-(Bromomethyl)-5-fluorobenzonitrile structure and IUPAC name

An In-Depth Technical Guide to 2-(Bromomethyl)-5-fluorobenzonitrile: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in modern organic synthesis and pharmaceutical development. The document delineates its chemical structure, systematic IUPAC nomenclature, and key physicochemical properties. A detailed examination of its synthesis is presented, including a step-by-step laboratory protocol and a discussion of the underlying chemical principles. The guide further explores the compound's versatile applications, particularly its role as a reactive building block in the creation of complex, high-value molecules for the drug discovery sector. Finally, essential safety, handling, and storage protocols are outlined to ensure its proper use in a research and development setting. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who utilize advanced synthetic intermediates.

Chemical Identity and Properties

This compound is an aromatic organic compound characterized by a benzonitrile core substituted with both a bromomethyl group and a fluorine atom. This specific arrangement of functional groups imparts a high degree of reactivity, making it a valuable precursor in multi-step organic synthesis.

1.1. Structure and IUPAC Name

-

IUPAC Name: this compound[1]

-

Synonyms: 2-Cyano-4-fluorobenzyl bromide, 3-Fluoro-6-bromomethylbenzonitrile[2]

-

Chemical Structure:

(Note: This is a placeholder for the actual chemical structure diagram.)

(Note: This is a placeholder for the actual chemical structure diagram.)

1.2. Physicochemical Properties

The key properties of this compound are summarized in the table below. These characteristics are critical for determining appropriate reaction conditions, purification methods, and storage requirements.

| Property | Value | Reference(s) |

| CAS Number | 217661-27-3 | [1][3] |

| Molecular Formula | C₈H₅BrFN | [1][2] |

| Molecular Weight | 214.04 g/mol | [1][2] |

| Appearance | White to off-white powder or solid | [3][4] |

| Purity | Typically ≥95-99% | [1][3] |

| Boiling Point | 263.58 °C at 760 mmHg | [2] |

| Flash Point | 113.21 °C | [2] |

| Density | 1.591 g/cm³ | [2] |

| Storage Temperature | 2-8°C | [3] |

Synthesis and Mechanistic Insights

The synthesis of halogenated benzonitriles is a cornerstone of pharmaceutical intermediate manufacturing. While various synthetic routes exist, a common and effective method for producing compounds like this compound involves the radical bromination of a substituted toluene precursor. This approach is favored for its scalability and efficiency.

2.1. Synthetic Pathway: Radical Bromination

The most direct route involves the side-chain bromination of 2-methyl-5-fluorobenzonitrile. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a bromine source like N-Bromosuccinimide (NBS).

-

Causality of Reagent Choice:

-

N-Bromosuccinimide (NBS): NBS is selected as the brominating agent because it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which is crucial for selective benzylic bromination over aromatic ring bromination.

-

Azobisisobutyronitrile (AIBN): AIBN is a common radical initiator. Upon gentle heating, it decomposes to form nitrogen gas and two cyanoisopropyl radicals, which then initiate the chain reaction by abstracting a hydrogen atom from the methyl group of the starting material. This process is highly sensitive to moisture, which can quench the radical reaction; therefore, control of the solvent's water content is key to achieving a consistent yield.[5]

-

Solvent: A non-polar, inert solvent like acetonitrile is often used to facilitate the reaction without interfering with the radical mechanism.[5]

-

2.2. Experimental Protocol: Synthesis of this compound

The following protocol is a representative example for the laboratory-scale synthesis.

-

Reactor Setup: Charge a dry, nitrogen-purged reactor with the starting material, 2-methyl-5-fluorobenzonitrile, and a suitable solvent such as acetonitrile.

-

Reagent Addition: Add the radical initiator (e.g., AIBN) to the mixture. Begin the portion-wise addition of N-Bromosuccinimide (NBS). This controlled addition is critical to manage the exothermic nature of the reaction and maintain selectivity.[5]

-

Reaction Conditions: Heat the mixture to reflux (approximately 60-80 °C) and maintain for several hours until analysis (e.g., by TLC or GC-MS) indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Purification: The crude product in the filtrate is then concentrated under reduced pressure. The resulting residue can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the final product as a white solid.

-

Characterization: Confirm the identity and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

2.3. Synthesis Workflow Diagram

Caption: A workflow diagram for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The utility of this compound stems from the orthogonal reactivity of its functional groups. The bromomethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions, while the nitrile and fluoro groups can be used for further transformations or to modulate the electronic properties of a target molecule.

-

Versatile Chemical Reactivity: The presence of the bromomethyl group allows for straightforward alkylation of various nucleophiles (e.g., amines, phenols, thiols), enabling the construction of more complex molecular scaffolds.[6] This makes it an indispensable building block in medicinal chemistry.[6][7]

-

Pharmaceutical Intermediate: This compound is a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[6] For instance, related halogenated benzonitriles are crucial for creating kinase inhibitors for targeted cancer therapies and drugs targeting the central nervous system.[8] The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.

-

Agrochemicals and Material Science: Beyond pharmaceuticals, this intermediate is used in the synthesis of modern agrochemicals such as pesticides and herbicides.[7] It also serves as a precursor in material science for developing novel polymers and dyes with specialized properties.[7]

3.1. Reaction Pathway Example: Synthesis of a Substituted Amine

The diagram below illustrates a typical nucleophilic substitution reaction where this compound is used to alkylate a primary amine, a common step in building pharmaceutical candidates.

Caption: Nucleophilic substitution using this compound.

Safety, Handling, and Storage

Due to its reactive nature, proper handling of this compound is imperative. It is classified as a hazardous substance.

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[10]

-

Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat and other protective clothing to prevent skin exposure.[10]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[9][10]

-

-

Handling and Storage:

-

Disposal:

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its unique structural features, particularly the reactive bromomethyl group, make it an essential building block for the synthesis of a wide range of complex organic molecules. Its primary applications lie in the pharmaceutical industry, where it facilitates the construction of novel drug candidates. A thorough understanding of its properties, synthetic methods, and safety protocols is essential for its effective and safe utilization in research and manufacturing.

References

-

LookChem. Synthesis and Applications of 2-(Bromomethyl)benzonitrile. [Link]

-

Methylamine Supplier. Benzonitrile, 5-(Bromomethyl)-2-Fluoro. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. [Link]

-

ACS Publications. Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. [Link]

Sources

- 1. This compound 95.00% | CAS: 217661-27-3 | AChemBlock [achemblock.com]

- 2. echemi.com [echemi.com]

- 3. This compound, CasNo.217661-27-3 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. Benzonitrile, 5-(Bromomethyl)-2-Fluoro- | Properties, Uses, Safety Data & Supplier in China [nj-finechem.com]

- 12. fishersci.com [fishersci.com]

2-(Bromomethyl)-5-fluorobenzonitrile molecular weight and formula

An In-Depth Technical Guide to 2-(Bromomethyl)-5-fluorobenzonitrile for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

This compound is a halogenated aromatic nitrile that has emerged as a critical building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive benzylic bromide, an electron-withdrawing nitrile group, and a modulating fluorine atom, provides a versatile scaffold for the construction of complex molecular architectures. This guide offers an in-depth exploration of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for researchers and professionals in drug development.

Physicochemical and Structural Properties

The utility of this compound in synthetic applications is underpinned by its distinct physicochemical properties. These properties influence its reactivity, solubility, and handling characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrFN | [1][2] |

| Molecular Weight | 214.04 g/mol | [1] |

| Exact Mass | 212.95894 u | |

| CAS Number | 217661-27-3 | [1] |

| Appearance | Solid | [3] |

| Boiling Point | 263.576 °C at 760 mmHg | [4] |

| Flash Point | 113.207 °C | [4] |

| Density | 1.591 g/cm³ | [4] |

| Refractive Index | 1.564 | [4] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-cyano-4-fluorobenzyl bromide, 3-Fluoro-6-bromomethylbenzonitrile |

Synthesis and Purification

The regioselective synthesis of this compound is crucial for its application. A common and effective method involves the radical bromination of the corresponding methyl-substituted precursor, 5-fluoro-2-methylbenzonitrile. This transformation is typically achieved using a brominating agent such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a radical initiator.

A generalized synthetic pathway is illustrated below:

Caption: A typical synthetic pathway for this compound.

Causality in Experimental Choices

The choice of a radical bromination pathway is dictated by the desired regioselectivity. The benzylic position of 5-fluoro-2-methylbenzonitrile is activated towards radical abstraction, allowing for selective bromination of the methyl group while leaving the aromatic ring intact. The use of a radical initiator, such as azobisisobutyronitrile (AIBN), at elevated temperatures ensures the efficient generation of bromine radicals to propagate the chain reaction. Acetonitrile is often selected as the solvent due to its ability to dissolve the starting materials and its relative inertness under radical conditions.[5]

Purification is typically achieved through recrystallization or column chromatography, yielding a product with a purity of 95% or higher, suitable for subsequent synthetic applications.[1]

Chemical Reactivity and Mechanistic Insights

The synthetic versatility of this compound stems from the orthogonal reactivity of its functional groups.

-

Benzylic Bromide: The C-Br bond is the primary site of reactivity, readily participating in nucleophilic substitution reactions (Sₙ2). This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to build molecular complexity.

-

Fluorine Atom: The fluorine substituent at the 5-position influences the electronic properties of the aromatic ring through its inductive electron-withdrawing effect. This can impact the reactivity of the ring in aromatic substitution reactions and modulate the physicochemical properties (e.g., lipophilicity, metabolic stability) of derivative molecules. The incorporation of fluorine is a well-established strategy in drug design to enhance pharmacokinetic and pharmacodynamic profiles.[6]

-

Nitrile Group: The cyano group is a strong electron-withdrawing group, further deactivating the aromatic ring towards electrophilic substitution. It can also serve as a synthetic handle for transformation into other functional groups, such as carboxylic acids, amines, or tetrazoles, which are valuable in medicinal chemistry.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules and advanced materials.

Pharmaceutical Intermediates

Its structure is frequently incorporated into scaffolds for targeted therapies. The reactive bromomethyl group allows for its attachment to a core molecule, while the fluorobenzonitrile moiety can serve as a key pharmacophore that interacts with biological targets or fine-tunes the properties of the drug candidate. For instance, it is used in the synthesis of thrombin inhibitors and as a precursor for quinoxaline derivatives being investigated as potential PET imaging agents for the NMDA receptor.[7]

Building Block for Chemical Libraries

In drug discovery, the generation of compound libraries with diverse functionalities is essential for identifying new hits. The predictable reactivity of this compound makes it an ideal building block for combinatorial chemistry and parallel synthesis, enabling the rapid production of a wide array of analogs for structure-activity relationship (SAR) studies.

Materials Science

Beyond pharmaceuticals, this compound is utilized in the development of novel polymers and advanced materials where its incorporation can enhance thermal stability and chemical resistance.[8]

Experimental Protocol: A Representative Alkylation Reaction

This protocol details a general procedure for the N-alkylation of a primary amine using this compound.

Materials and Reagents

-

This compound (1.0 eq)

-

Primary amine (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask, add the primary amine (1.1 eq) and the chosen solvent (e.g., acetonitrile).

-

Base Addition: Add the base (e.g., K₂CO₃, 2.0 eq) to the solution.

-

Substrate Addition: While stirring, add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a solid base like K₂CO₃ was used, filter the mixture.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-alkylated product.

Caption: A generalized workflow for the alkylation of an amine.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification

-

Harmful: Harmful if swallowed, in contact with skin, or if inhaled.

-

Irritant: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[9]

Safe Handling and Personal Protective Equipment (PPE)

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Avoid breathing dust, fumes, or vapors.

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][10]

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

-

Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9]

-

In case of skin contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[9]

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[9]

References

-

Oakwood Products. (2014). Safety Data Sheet: 4-Bromomethyl-3-fluorobenzonitrile. Retrieved from [Link]

-

Angene. (n.d.). Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. Retrieved from [Link]

- Google Patents. (2014). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.

-

International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

ACS Publications. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-(Bromomethyl)-4-fluorobenzonitrile. Retrieved from [Link]

-

MDPI. (2021). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved from [Link]

- Google Patents. (2020). CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.

-

NIH National Library of Medicine. (2023). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Retrieved from [Link]

Sources

- 1. This compound 95.00% | CAS: 217661-27-3 | AChemBlock [achemblock.com]

- 2. a2bchem.com [a2bchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

physical and chemical properties of 2-(Bromomethyl)-5-fluorobenzonitrile

An In-depth Technical Guide to 2-(Bromomethyl)-5-fluorobenzonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a critical building block in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, reactivity, synthetic applications, and safety protocols associated with this versatile compound. The insights provided herein are grounded in established chemical principles and supported by reliable data to facilitate its effective and safe utilization in research and development.

Introduction: A Versatile Fluorinated Intermediate

This compound is a halogenated aromatic compound distinguished by three key functional groups: a reactive bromomethyl group, an electron-withdrawing nitrile group, and a fluorine atom attached to the benzene ring. This unique combination of functionalities makes it a highly valuable intermediate for introducing the 2-cyano-4-fluorobenzyl moiety into more complex molecular architectures. Its primary utility is found in the synthesis of biologically active compounds, particularly within the pharmaceutical and agrochemical sectors.[1][2] The presence of fluorine is especially significant, as its incorporation into drug candidates can favorably modulate properties such as metabolic stability, lipophilicity, and binding affinity.[3]

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is fundamental for any scientific application.

-

IUPAC Name : this compound[4]

-

Synonyms : 2-Cyano-4-fluorobenzyl bromide, 3-Fluoro-6-bromomethylbenzonitrile[5][6]

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its behavior in various experimental conditions, including solubility, reaction kinetics, and storage requirements.

| Property | Value | Source(s) |

| Molecular Weight | 214.034 g/mol | [5][6][7] |

| Appearance | White powder or solid | [8][9] |

| Purity | Typically ≥95% - 99% | [4][7][8] |

| Boiling Point | 263.576 °C at 760 mmHg | [5] |

| Density | 1.591 g/cm³ | [5] |

| Flash Point | 113.207 °C | [5] |

| Vapor Pressure | 0.01 mmHg at 25 °C | [5] |

| Refractive Index | 1.564 | [5] |

| Solubility | Low in water; Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | [10] |

| XLogP3 | 2.3 - 2.59 | [5][7] |

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively to build complex molecules.

-

The Bromomethyl Group (-CH₂Br) : This is the most reactive site on the molecule. As a benzylic bromide, it is an excellent electrophile and readily participates in nucleophilic substitution (S_N2) reactions. This allows for the straightforward attachment of a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, making it a cornerstone for elaborating the molecular structure.

-

The Nitrile Group (-C≡N) : The nitrile group is a versatile functional handle. While less reactive than the bromomethyl group, it can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. This functionality provides a secondary point for diversification in a multi-step synthesis.

-

The Fluorinated Aromatic Ring : The fluorine atom and the nitrile group are both electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution (S_NAr) under specific conditions.[11] The fluorine atom also enhances the metabolic stability of resulting drug molecules by blocking potential sites of oxidative metabolism.[3]

Its primary application is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. This compound 95.00% | CAS: 217661-27-3 | AChemBlock [achemblock.com]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. a2bchem.com [a2bchem.com]

- 8. This compound, CasNo.217661-27-3 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. Benzonitrile, 5-(Bromomethyl)-2-Fluoro- | Properties, Uses, Safety Data & Supplier in China [nj-finechem.com]

- 11. ossila.com [ossila.com]

An In-depth Technical Guide to the Spectral Data of 2-(Bromomethyl)-5-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-5-fluorobenzonitrile is a key building block in organic synthesis, particularly valued in the development of pharmaceutical agents and other complex organic molecules. Its trifunctional nature, featuring a reactive bromomethyl group, a cyano moiety, and a fluorine-substituted aromatic ring, makes it a versatile intermediate for introducing a fluorinated benzyl cyanide motif. Accurate structural elucidation and purity assessment of this compound are paramount for its effective use in multi-step syntheses. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral characteristics.

Due to the limited availability of public domain experimental spectra for this specific compound, this guide will utilize high-quality predicted spectral data, corroborated with experimental data from structurally analogous compounds, to provide a robust and instructive overview.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The structure of this compound is presented below, with numbering for the aromatic carbons to facilitate the discussion of NMR data.

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is expected to show distinct signals for the benzylic protons and the aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the cyano and fluoro groups, as well as the bromine atom.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.6 | s | 2H | -CH₂Br |

| ~7.4-7.6 | m | 3H | Ar-H |

Interpretation:

-

Benzylic Protons (-CH₂Br): The two protons of the bromomethyl group are expected to appear as a singlet around δ 4.6 ppm . This downfield shift is a result of the deshielding effect of the adjacent bromine atom and the aromatic ring. In many substituted benzyl bromides, this signal typically appears in the range of δ 4.4-4.7 ppm.[1] The absence of coupling indicates no adjacent protons.

-

Aromatic Protons (Ar-H): The three protons on the aromatic ring will give rise to a more complex multiplet pattern in the region of δ 7.4-7.6 ppm . The fluorine atom at the C5 position will introduce additional complexity through ¹H-¹⁹F coupling. The proton at C6 will likely be a doublet of doublets due to coupling with the proton at C4 and the fluorine at C5. The proton at C4 is expected to be a triplet of doublets (or a complex multiplet) due to coupling with the protons at C3 and C6, and the fluorine at C5. The proton at C3 will likely appear as a doublet of doublets, coupling with the proton at C4 and the fluorine at C5.

Caption: Key correlations in the predicted ¹H NMR spectrum.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts are significantly influenced by the nature of the substituents on the aromatic ring. The presence of fluorine will also lead to C-F coupling, which can be observed in the spectrum.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~30 | -CH₂Br |

| ~115 (d) | C4 |

| ~117 (s) | C≡N |

| ~118 (d) | C6 |

| ~128 (s) | C2 |

| ~132 (d) | C3 |

| ~135 (s) | C1 |

| ~162 (d) | C5 |

(d) indicates a doublet due to C-F coupling.

Interpretation:

-

Benzylic Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to resonate at approximately δ 30 ppm .

-

Aromatic and Nitrile Carbons:

-

The carbon attached to the fluorine atom (C5) will be significantly deshielded and is predicted to appear at the lowest field in the aromatic region, around δ 162 ppm . This signal will appear as a doublet due to a large one-bond C-F coupling constant.[2][3]

-

The carbons ortho (C4, C6) and meta (C1, C3) to the fluorine atom will also exhibit C-F coupling, but with smaller coupling constants, resulting in doublet signals.

-

The nitrile carbon (C≡N) is expected to have a chemical shift around δ 117 ppm .

-

The quaternary carbon attached to the bromomethyl group (C2) and the carbon attached to the nitrile group (C1) will appear as singlets (or with very small, unresolved couplings).

-

Mass Spectrometry (MS) Analysis

Electron ionization mass spectrometry (EI-MS) of this compound is expected to produce a characteristic fragmentation pattern that can be used for its identification. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in characteristic M and M+2 isotopic peaks for bromine-containing fragments.[4]

Key Predicted Fragmentation Pathways:

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 213 and 215, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

-

Loss of Bromine Radical (M⁺˙ - •Br): The most favorable fragmentation is the loss of a bromine radical to form a stable benzyl cation. This will result in a base peak at m/z 134 . This fragment is stabilized by the delocalization of the positive charge into the aromatic ring. The loss of a bromine atom is a characteristic fragmentation for benzyl bromides.

-

Formation of Tropylium Ion: The resulting benzyl cation at m/z 134 can rearrange to a more stable tropylium-like ion.

-

Loss of HCN: The fragment at m/z 134 could further lose a molecule of hydrogen cyanide (HCN) to give a fragment at m/z 107 .

-

Loss of HF: Another possible fragmentation pathway from the m/z 134 ion is the loss of a molecule of hydrogen fluoride (HF) to yield a fragment at m/z 114 .

Caption: Proposed mass spectral fragmentation pathway.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~16 ppm.

-

Acquisition time: ~3 seconds.

-

Relaxation delay: 2 seconds.

-

Number of scans: 16.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: ~250 ppm.

-

Acquisition time: ~1 second.

-

Relaxation delay: 2 seconds.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC) or liquid chromatograph (LC) system.

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Data Acquisition: Scan a mass range of m/z 50-300 to capture the molecular ion and key fragment ions.

Conclusion

The spectral data of this compound, while not widely available in the public domain, can be reliably predicted and interpreted based on fundamental principles of NMR and mass spectrometry, and by comparison with structurally related compounds. The ¹H NMR spectrum is characterized by a benzylic singlet and a complex aromatic multiplet. The ¹³C NMR spectrum is distinguished by the significant downfield shift and C-F coupling of the carbon attached to the fluorine atom. The mass spectrum is expected to be dominated by the loss of the bromine atom to form a stable benzyl cation. This in-depth guide provides researchers, scientists, and drug development professionals with a solid framework for the identification and characterization of this important synthetic intermediate.

References

-

Royal Society of Chemistry. Supplementary Information for: Continuous Flow Benzylic Bromination using NaBr/H₂O₂/H⁺. [Link]

-

T3DB. Benzyl bromide (T3D1776). [Link]

-

ResearchGate. Calculated and experimental 13C NMR chemical shifts. [Link]

-

Royal Society of Chemistry. Supporting Information for: A general method for the synthesis of phosphonium-boronates. [Link]

-

Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

-

University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. [Link]

-

ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

- Google Patents. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.

-

ResearchGate. 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine. [Link]

-

PubChem. 5-(bromomethyl)-2-fluorobenzonitrile. [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

NC State University Libraries. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. [Link]

-

National Institutes of Health. Recent Advances in NMR-Based Metabolomics. [Link]

-

Chemistry LibreTexts. Mass Spectrometry. [Link]

-

YouTube. Explanation of Mass spectrometry( Instrumentation, Working and How to read the mass spectrum)9701. [Link]

-

YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 3. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 4. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

A Senior Application Scientist's Guide to the Solubility of 2-(Bromomethyl)-5-fluorobenzonitrile in Organic Solvents

Foreword: The Critical Role of Solubility in Advancing Pharmaceutical and Agrochemical Research

In the landscape of modern drug discovery and agrochemical development, the journey from a promising molecule to a viable product is fraught with challenges. Among the most fundamental of these is the characterization of a compound's physicochemical properties, with solubility standing as a cornerstone of process development, formulation, and biological activity. 2-(Bromomethyl)-5-fluorobenzonitrile, a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and specialized chemicals, is no exception.[1][2] Its utility as a reactive intermediate means that a thorough understanding of its behavior in different solvent systems is not merely academic—it is a prerequisite for efficient reaction kinetics, effective purification, and ultimately, successful synthesis campaigns.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a framework for understanding and predicting the solubility of this compound. We will delve into the molecular characteristics that govern its solubility, provide a predictive solubility profile in common organic solvents, and offer a detailed protocol for experimental determination. Furthermore, we will explore the practical implications of solubility in key applications such as reaction optimization and recrystallization. As a Senior Application Scientist, my aim is to equip you not just with data, but with the causal understanding and methodological rigor required to confidently work with this versatile intermediate.

Molecular Profile and Physicochemical Properties

To predict how this compound will behave in a given solvent, we must first understand its inherent structural and electronic characteristics. The molecule consists of a benzene ring substituted with three key functional groups: a bromomethyl group (-CH2Br), a fluorine atom (-F), and a nitrile group (-C≡N).

Each of these groups contributes to the overall polarity and intermolecular forces the molecule can engage in:

-

Benzene Ring: The aromatic ring itself is largely non-polar and will interact favorably with other aromatic or non-polar solvents through π-stacking and van der Waals forces.

-

Nitrile Group (-C≡N): This group is highly polar due to the significant electronegativity difference between carbon and nitrogen, creating a strong dipole moment. The lone pair on the nitrogen can also act as a hydrogen bond acceptor.

-

Fluorine Atom (-F): As the most electronegative element, fluorine introduces polarity to the C-F bond.

-

Bromomethyl Group (-CH2Br): The C-Br bond is polarizable, and the bromomethyl group is a reactive site, but its primary contribution to solubility is through dipole-dipole interactions.

The combination of a large non-polar aromatic core with highly polar nitrile and fluorine substituents gives this compound a nuanced solubility profile. The presence of both polar and non-polar regions suggests that it will not be readily soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will likely find optimal solubility in solvents of intermediate polarity.[3][4]

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C8H5BrFN | [5][6] |

| Molecular Weight | 214.04 g/mol | [5][6] |

| Appearance | White powder | [7] |

| Boiling Point | 263.576°C at 760 mmHg | [5] |

| Density | 1.591 g/cm³ | [5] |

| XLogP3 | 2.59 | [5] |

The XLogP3 value of 2.59 indicates a moderate degree of lipophilicity, supporting the prediction that the compound will favor organic solvents over water.

Predictive Solubility Analysis

The foundational principle governing solubility is "like dissolves like."[3][8] This means that substances with similar polarities and intermolecular forces will be more soluble in one another. Based on the molecular structure of this compound, we can predict its qualitative solubility in a range of common laboratory solvents.

The diagram below illustrates the logical framework for this prediction.

Caption: Predictive framework for solubility based on solute and solvent properties.

The following table provides a more detailed predictive solubility profile.

| Solvent | Class | Predicted Solubility | Rationale |

| Water (H₂O) | Polar Protic | Insoluble | The large, non-polar aromatic ring dominates, making the molecule too hydrophobic to dissolve in water despite the presence of polar groups.[4] |

| Methanol (CH₃OH) | Polar Protic | Sparingly Soluble | Can act as a hydrogen bond acceptor with the nitrile group, but the overall polarity mismatch with the aromatic core limits high solubility. |

| Ethanol (C₂H₅OH) | Polar Protic | Sparingly to Moderately Soluble | Similar to methanol, but the slightly larger alkyl chain may improve interaction with the aromatic ring. |

| Acetone (CH₃COCH₃) | Polar Aprotic | Soluble | A good balance of polarity to interact with the nitrile and halo-substituents without being too polar to solubilize the aromatic ring. A common solvent for similar aromatic compounds.[6] |

| Acetonitrile (CH₃CN) | Polar Aprotic | Soluble | The nitrile group on the solvent aligns well with the nitrile group on the solute. It is a common solvent for reactions involving this type of intermediate. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A very strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[4] |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Soluble | Its intermediate polarity and ability to engage in dipole-dipole interactions make it a suitable solvent. |

| Ethyl Acetate (CH₃COOC₂H₅) | Polar Aprotic | Soluble | Often a good choice for compounds with moderate polarity. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | A good general-purpose solvent for a wide range of organic molecules. |

| Toluene | Non-Polar (Aromatic) | Sparingly Soluble | The aromatic nature of toluene will have favorable π-stacking interactions with the benzonitrile ring, but the polar functional groups will disfavor dissolution. |

| Hexane | Non-Polar (Aliphatic) | Insoluble | The significant polarity mismatch between the polar functional groups of the solute and the non-polar nature of hexane will prevent dissolution.[4] |

Experimental Protocol for Quantitative Solubility Determination

While predictions are a valuable starting point, empirical determination is essential for precise process development. The following protocol outlines a standard method for determining the solubility of this compound. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

To a series of 4 mL glass vials, add approximately 100 mg of this compound. The key is to add an amount that is in clear excess of what is expected to dissolve.

-

Pipette 2.0 mL of the chosen organic solvent into each vial.

-

Seal the vials tightly with screw caps containing a chemically resistant septum (e.g., PTFE-lined).

-

-

Equilibration:

-

Place the vials on a rotator or shaker in a temperature-controlled environment (e.g., an incubator set to 25°C).

-

Allow the mixtures to equilibrate for at least 24 hours.[9] A longer period (e.g., 48 hours) is recommended to ensure equilibrium is reached, especially for sparingly soluble systems.

-

-

Phase Separation:

-

Remove the vials from the shaker and let them stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

For finely suspended solids, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 10-15 minutes.

-

-

Sampling and Dilution:

-

Carefully open a vial and, using a calibrated micropipette, withdraw a precise volume (e.g., 100 µL) of the clear supernatant. Be cautious not to disturb the solid at the bottom.

-

Transfer the aliquot to a volumetric flask (e.g., 10 mL) and dilute to the mark with a suitable solvent (often acetonitrile or methanol for HPLC analysis). This dilution factor must be recorded accurately.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography with a UV detector (HPLC-UV).

-

A calibration curve must be prepared beforehand using standard solutions of this compound of known concentrations.

-

The peak area of the sample is then used to determine its concentration from the calibration curve.

-

-

Calculation:

-

The solubility (S) is calculated using the following formula: S (mg/mL) = Concentration from calibration curve (mg/mL) × Dilution Factor

-

The dilution factor is the final volume divided by the initial aliquot volume (e.g., 10 mL / 0.1 mL = 100).

-

Field-Proven Insights: Solubility in Practical Applications

A. Reaction Kinetics and Solvent Choice

The rate and outcome of a chemical reaction are profoundly influenced by the solvent.[10][11] For syntheses involving this compound, which is often a reactant in nucleophilic substitution reactions, the solvent's ability to dissolve the reactants and stabilize transition states is critical.

-

For SN2-type reactions: Polar aprotic solvents like acetonitrile, acetone, or DMF are generally preferred. They can dissolve the polar organic substrate and the (often ionic) nucleophile while not overly solvating the nucleophile, which would blunt its reactivity. The good solubility of this compound in these solvents ensures a homogeneous reaction mixture, leading to more predictable and faster reaction rates.[10]

-

Impact of Poor Solubility: Attempting a reaction in a solvent where the starting material has poor solubility (e.g., toluene or hexane) would result in a heterogeneous mixture. This leads to slow and often incomplete reactions, as the reaction can only occur at the surface of the undissolved solid.

B. Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, and its success is entirely dependent on the choice of a suitable solvent system.[2][12] An ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at room temperature or below.[12]

-

Solvent Screening for Recrystallization:

-

Ideal Single Solvent: Based on our predictive table, a solvent like ethanol or a mixture containing it could be a good starting point. The compound is likely to be significantly more soluble in hot ethanol than in cold ethanol.

-

Solvent/Anti-Solvent System: A highly effective technique involves dissolving the compound in a small amount of a "good" solvent (one in which it is highly soluble, e.g., acetone or dichloromethane) at room temperature. Then, a "poor" or "anti-solvent" (one in which it is insoluble, e.g., hexane) is added dropwise until the solution becomes cloudy (the point of saturation).[7] Gentle heating to redissolve the solid, followed by slow cooling, will often yield high-purity crystals. The acetone/hexane or dichloromethane/hexane systems would be prime candidates for this compound.

-

Conclusion

This compound is a molecule of significant synthetic utility, and a comprehensive grasp of its solubility is fundamental to leveraging its full potential. This guide has established a framework for understanding its solubility based on its molecular structure, offering a predictive profile across a range of common organic solvents. The "like dissolves like" principle, combined with an appreciation for the molecule's blend of polar and non-polar characteristics, points towards optimal solubility in polar aprotic solvents such as acetone, acetonitrile, and dichloromethane.

For applications demanding precision, the provided experimental protocol offers a robust and reliable method for quantitative solubility determination. Ultimately, the insights provided herein—from predicting solubility to applying that knowledge in reaction optimization and purification—are intended to empower researchers to make informed decisions, streamline their experimental workflows, and accelerate their research and development objectives.

References

-

Polarity and Solubility of Organic Compounds. (n.d.). StudySmarter US. Retrieved from [Link]

-

How To Predict Solubility Of Organic Compounds? (2025, February 12). Chemistry For Everyone. Retrieved from [Link]

-

Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Reaction Kinetics and Rate Laws in Organic Reactions. (n.d.). Solubility of Things. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Solvent effects. (n.d.). In Wikipedia. Retrieved from [Link]

-

How Does Aqueous Solubility of Organic Reactant Affect a Water-Promoted Reaction? (n.d.). ACS Publications. Retrieved from [Link]

-

Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]

-

Qualitative Analysis of Organic Compounds. (n.d.). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

How to determine the solubility of organic compounds. (2017, June 24). Quora. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone. Retrieved from [Link]

-

The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-